molecular formula C7H15NO2 B14301821 1-[(Diethylamino)oxy]propan-2-one CAS No. 112894-42-5

1-[(Diethylamino)oxy]propan-2-one

Katalognummer: B14301821
CAS-Nummer: 112894-42-5
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: AHIMOOFUJIEDLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Diethylamino)oxy]propan-2-one is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanone, where the hydrogen atom on the second carbon is replaced by a diethylaminooxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-[(Diethylamino)oxy]propan-2-one can be synthesized through several methods. One common approach involves the reaction of propanone with diethylamine and an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Diethylamino)oxy]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield alcohol derivatives.

    Substitution: The diethylaminooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Production of alcohols.

    Substitution: Generation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(Diethylamino)oxy]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(Diethylamino)oxy]propan-2-one involves its interaction with specific molecular targets and pathways. The diethylaminooxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Dimethylamino-2-propanol: Similar structure but with a dimethylamino group instead of a diethylaminooxy group.

    1-Amino-3-diethylamino-propan-2-ol: Contains an amino group in addition to the diethylamino group.

    1-Diethylamino-3-methoxy-propan-2-ol: Features a methoxy group along with the diethylamino group.

Uniqueness

1-[(Diethylamino)oxy]propan-2-one is unique due to the presence of the diethylaminooxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

112894-42-5

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

1-(diethylaminooxy)propan-2-one

InChI

InChI=1S/C7H15NO2/c1-4-8(5-2)10-6-7(3)9/h4-6H2,1-3H3

InChI-Schlüssel

AHIMOOFUJIEDLN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)OCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.